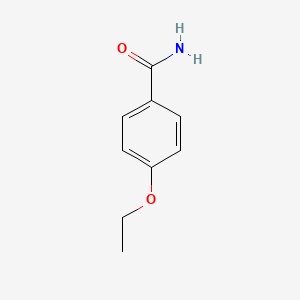

4-Ethoxybenzamide

CAS No.: 55836-71-0

Cat. No.: VC3700480

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55836-71-0 |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 4-ethoxybenzamide |

| Standard InChI | InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

| Standard InChI Key | AZEIRPAUJXANCS-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=C(C=C1)C(=O)N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N |

| Melting Point | 209.0 °C |

Introduction

Chemical Identity and Properties

4-Ethoxybenzamide, also known as p-Ethoxybenzamide or ar-Ethoxybenzamide, is characterized by its specific molecular structure and physical properties. It belongs to the class of benzamides and contains an ethoxy functional group at the para position of the benzene ring.

Basic Identification

4-Ethoxybenzamide is identified by several standard chemical identifiers that allow for its precise characterization in chemical databases and literature.

Table 1: Chemical Identifiers of 4-Ethoxybenzamide

| Parameter | Value |

|---|---|

| CAS Registry Number | 55836-71-0 |

| PubChem CID | 108776 |

| Molecular Formula | C₉H₁₁NO₂ |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 4-ethoxybenzamide |

The compound is registered under the CAS Registry Number 55836-71-0, which serves as its unique identifier in chemical databases . It is also indexed in PubChem under CID 108776, providing researchers with access to its properties and related literature .

Physical and Chemical Properties

4-Ethoxybenzamide possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions.

Table 2: Physical and Chemical Properties of 4-Ethoxybenzamide

| Property | Value |

|---|---|

| Physical State | Solid |

| Melting Point | 208-210°C |

| Functional Group | Amide |

| Solubility | Limited water solubility |

| Assay | 97% (commercial purity) |

The compound has a relatively high melting point of 208-210°C, indicating strong intermolecular forces likely due to hydrogen bonding through the amide group . Commercial preparations of 4-Ethoxybenzamide typically achieve a purity of 97%, which is suitable for most research and industrial applications .

Structural Identifiers

For computational chemistry and database searching, 4-Ethoxybenzamide can be identified using several structural notation systems.

Table 3: Structural Identifiers of 4-Ethoxybenzamide

| Identifier Type | Value |

|---|---|

| SMILES | CCOc1ccc(cc1)C(N)=O |

| InChI | InChI=1S/C9H11NO2/c1-2-12-8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3,(H2,10,11) |

| InChIKey | AZEIRPAUJXANCS-UHFFFAOYSA-N |

These structural identifiers enable precise representation of the compound in chemical databases and computational studies . The SMILES notation provides a simplified linear representation of the molecular structure, while the InChI string offers a more comprehensive structural description incorporating hydrogen positioning and stereochemistry details.

Synthesis Methods

Several approaches have been developed for the synthesis of 4-Ethoxybenzamide, with each method offering distinct advantages in terms of yield, purity, and scalability.

Ethylsulfate Method

A patented method for synthesizing 4-Ethoxybenzamide involves the use of salicylamide and ethylsulfate as raw materials under alkaline conditions.

Table 4: Synthesis Conditions Using Ethylsulfate Method

| Parameter | Specification |

|---|---|

| Raw Materials | Salicylamide, ethylsulfate |

| Reaction Medium | Sodium hydroxide solution |

| Temperature Range | 40-80°C |

| Reaction Time | 1-6 hours |

| Material Proportion | Salicylamide:sodium hydroxide:ethyl sulfate = 1:0.43-0.48:0.76-0.82 |

The process is conducted in a controlled temperature environment and typically proceeds through three distinct phases for optimal yield and purity :

-

Decomposition induction time: 50-55°C for 1-1.5 hours

-

Main reaction phase: 55-65°C for 2.5-3 hours

-

Final stage reaction: 65-80°C for 1-1.5 hours with addition of remaining sodium hydroxide

The completion of the reaction is followed by cooling to room temperature, vacuum filtration, washing with pure water until neutral pH, and vacuum-drying at 65-75°C for 4-6 hours . This method is particularly advantageous for industrial-scale production due to its relatively mild conditions and accessible starting materials.

Alternative Synthesis Approaches

| Parameter | Classification |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Codes | H302 |

| Hazard Classification | Acute Tox. 4 Oral |

| Storage Class | 11 - Combustible Solids |

| Water Hazard Class (Germany) | WGK 3 |

The compound is classified as having acute oral toxicity (Category 4), indicating it may be harmful if swallowed . It is considered a combustible solid and carries a high water hazard classification under German regulations, suggesting potential environmental concerns if released into water systems .

Personal Protective Equipment

When working with 4-Ethoxybenzamide, appropriate personal protective equipment should be used to minimize exposure risks.

Table 6: Recommended Personal Protective Equipment

| Type of Protection | Recommendation |

|---|---|

| Eye Protection | Eyeshields |

| Hand Protection | Chemical-resistant gloves |

| Respiratory Protection | Type N95 respirator (US) |

These protective measures are essential for laboratory and industrial settings where the compound is handled . Additional protection may be necessary depending on the specific handling procedures and quantities involved.

Applications and Research Relevance

4-Ethoxybenzamide has several applications in pharmaceutical research and chemical synthesis, though detailed information about specific applications was limited in the search results.

Chemical Research Applications

In chemical research, 4-Ethoxybenzamide may serve as:

-

A model compound for studying amide reactions

-

A building block for more complex molecular structures

-

A precursor for modified benzamide derivatives

-

A standard compound for analytical method development

The presence of both amide and ethoxy functional groups provides opportunities for selective chemical modifications, making it valuable in organic synthesis applications.

Structural Derivatives and Related Compounds

Several derivatives of 4-Ethoxybenzamide have been synthesized by modifying its basic structure, creating compounds with potentially different properties and applications.

Complex Derivatives

More complex derivatives incorporating 4-Ethoxybenzamide as a structural component include compounds like N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-ethoxybenzamide. These complex derivatives may exhibit specialized properties suitable for specific applications beyond those of the parent compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume